molecular formula C12H10F2N4O2S B2368971 N-(2,4-difluorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 725709-99-9

N-(2,4-difluorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No. B2368971
CAS RN: 725709-99-9
M. Wt: 312.29
InChI Key: WYCNAQAAVBCSGH-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C12H10F2N4O2S and its molecular weight is 312.29. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

The compound N-(2,4-difluorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is involved in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes. The process involves sulphenylation of unsaturated amides leading to various cyclic products such as 4,5-dihydro-1,3-oxazoles and 5,6-dihydro-4H-1,3-oxazines, showcasing the compound's versatility in forming diverse heterocyclic structures (Samii, Ashmawy, & Mellor, 1987).

Vibrational Spectroscopy and Molecular Dynamics

The compound's vibrational spectroscopic signatures have been studied, providing insights into its structural and dynamic properties. Research involving similar compounds has utilized Raman and Fourier transform infrared spectroscopy, along with density functional theory calculations, to explore geometric equilibrium, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers. Such studies help in understanding the stereo-electronic interactions that lead to molecular stability, which is essential for designing molecules with desired properties (Mary, Pradhan, & James, 2022).

Antimicrobial Applications

N-substituted sulfanilamide derivatives, which share a functional resemblance with N-(2,4-difluorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide, have been synthesized and evaluated for their antimicrobial properties. These studies are pivotal in the development of new antibacterial and antifungal agents, contributing to the ongoing battle against resistant microbial strains (Lahtinen et al., 2014).

Molecular Docking and Biological Screening

The compound's analogs have been subjected to molecular docking studies to identify their binding affinities towards various biological targets. Such research helps in understanding the molecular basis of compound-target interactions, paving the way for the development of novel therapeutic agents. Biological screening further assesses their potential as antibacterial, antifungal, and anthelmintic agents, demonstrating the compound's potential in diverse biological applications (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N4O2S/c1-6-11(20)16-12(18-17-6)21-5-10(19)15-9-3-2-7(13)4-8(9)14/h2-4H,5H2,1H3,(H,15,19)(H,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCNAQAAVBCSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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